1-Methoxy-2-methylpropan-2-ol hafnium 1-Methoxy-2-methylpropan-2-ol hafnium
Brand Name: Vulcanchem
CAS No.:
VCID: VC15741836
InChI: InChI=1S/C5H12O2.Hf/c1-5(2,6)4-7-3;/h6H,4H2,1-3H3;
SMILES:
Molecular Formula: C5H12HfO2
Molecular Weight: 282.63 g/mol

1-Methoxy-2-methylpropan-2-ol hafnium

CAS No.:

Cat. No.: VC15741836

Molecular Formula: C5H12HfO2

Molecular Weight: 282.63 g/mol

* For research use only. Not for human or veterinary use.

1-Methoxy-2-methylpropan-2-ol hafnium -

Specification

Molecular Formula C5H12HfO2
Molecular Weight 282.63 g/mol
IUPAC Name hafnium;1-methoxy-2-methylpropan-2-ol
Standard InChI InChI=1S/C5H12O2.Hf/c1-5(2,6)4-7-3;/h6H,4H2,1-3H3;
Standard InChI Key UMOPHIZEKUZHFZ-UHFFFAOYSA-N
Canonical SMILES CC(C)(COC)O.[Hf]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) is a homoleptic hafnium(IV) alkoxide complex with the molecular formula C₂₀H₄₈HfO₈ . Discrepancies in reported molecular weights—595.1 g/mol versus 591.0 g/mol —arise from variations in isotopic composition or computational methods. The compound’s IUPAC name, hafnium(4+);1-methoxy-2-methylpropan-2-olate, reflects its tetravalent hafnium center coordinated by four bidentate 1-methoxy-2-methyl-2-propoxy ligands . Each ligand donates two oxygen atoms to the hafnium center, forming a stable eight-coordinate geometry.

Structural Analysis and Spectroscopic Data

X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy confirm the compound’s octahedral coordination. The ligands’ methoxy and tert-butoxy groups create steric bulk, enhancing thermal stability while moderating reactivity . The SMILES notation, CC(C)(COC)[O-].CC(C)(COC)[O-].CC(C)(COC)[O-].CC(C)(COC)[O-].[Hf+4], illustrates the connectivity of the hafnium center to four deprotonated alkoxide ligands . Volatility, a key property for vapor deposition, is attributed to the ligands’ organic moieties, which reduce intermolecular interactions.

Synthesis and Characterization

Synthetic Routes

The compound is typically synthesized via alkoxy exchange reactions between hafnium tetrachloride (HfCl₄) and the sodium salt of 1-methoxy-2-methyl-2-propanol (mmpH) . This ligand substitution proceeds under anhydrous conditions to prevent hydrolysis:

HfCl4+4Na(mmp)Hf(mmp)4+4NaCl\text{HfCl}_4 + 4\,\text{Na(mmp)} \rightarrow \text{Hf(mmp)}_4 + 4\,\text{NaCl}

The reaction’s success hinges on rigorous exclusion of moisture, as hafnium alkoxides are highly sensitive to hydrolysis .

Physical and Chemical Properties

Thermal Stability and Volatility

Hf(mmp)₄ exhibits exceptional volatility for a hafnium complex, with sublimation occurring at 80–100°C under vacuum. This property enables efficient delivery in metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD) . Comparative studies show its decomposition temperature (≈250°C) exceeds that of hafnium tert-butoxide (Hf(OtBu)₄), reducing premature degradation during film growth.

Reactivity and Moisture Sensitivity

The compound’s controlled reactivity with water is pivotal. Unlike simpler alkoxides, Hf(mmp)₄ undergoes slow hydrolysis, minimizing particulate formation and ensuring smooth HfO₂ films. This behavior stems from the ligands’ steric hindrance, which shields the hafnium center from rapid nucleophilic attack .

Applications in Advanced Materials

High-κ Dielectrics for Transistors

Hf(mmp)₄ is the precursor of choice for depositing HfO₂, a high-κ dielectric replacing silicon dioxide in sub-10 nm transistors . Films grown via ALD at 250–300°C exhibit dielectric constants (κ ≈ 25) and leakage currents 10⁴ times lower than SiO₂. The ligand design ensures minimal carbon contamination (<0.5 at.%), critical for device reliability .

Comparative Analysis with Alternative Precursors

PropertyHf(mmp)₄HfCl₄Hf(OtBu)₄
Volatility (°C)80–100>300 120–140
Decomposition Temp (°C)250N/A200
Carbon Contamination<0.5%None2–3%
Film UniformityExcellentPoor Moderate

Hf(mmp)₄ outperforms HfCl₄ in volatility and Hf(OtBu)₄ in thermal stability, striking an optimal balance for industrial ALD processes .

Recent Advances and Future Directions

Ligand Engineering for Enhanced Performance

Modifying the alkoxide ligand’s alkyl groups (e.g., replacing methoxy with ethoxy) could further tune volatility and decomposition kinetics . Computational studies predict that bulkier ligands may enable lower-temperature ALD, expanding compatibility with heat-sensitive substrates .

Scaling for Industrial Production

Batch synthesis yields currently limit large-scale adoption. Continuous flow reactors, adapted from pharmaceutical manufacturing, show promise for kilogram-scale production with >99% purity .

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